molecular formula C12H11N5OS B13360432 2',3',5,5'-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4'-thiophene)-6(6H)-one CAS No. 954238-72-3

2',3',5,5'-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4'-thiophene)-6(6H)-one

Cat. No.: B13360432
CAS No.: 954238-72-3
M. Wt: 273.32 g/mol
InChI Key: RWRSWLCHYUNHDZ-UHFFFAOYSA-N
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Description

2’,3’,5,5’-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4’-thiophene)-6(6H)-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,5,5’-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4’-thiophene)-6(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium catalyst has been reported to yield spirocyclic frameworks .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2’,3’,5,5’-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4’-thiophene)-6(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2’,3’,5,5’-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4’-thiophene)-6(6H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2’,3’,5,5’-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4’-thiophene)-6(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’,5,5’-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4’-thiophene)-6(6H)-one is unique due to its combination of spirocyclic and benzodiazepine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

954238-72-3

Molecular Formula

C12H11N5OS

Molecular Weight

273.32 g/mol

IUPAC Name

spiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,3'-thiolane]-6-one

InChI

InChI=1S/C12H11N5OS/c18-10-8-3-1-2-4-9(8)17-11(14-15-16-17)12(13-10)5-6-19-7-12/h1-4H,5-7H2,(H,13,18)

InChI Key

RWRSWLCHYUNHDZ-UHFFFAOYSA-N

Canonical SMILES

C1CSCC12C3=NN=NN3C4=CC=CC=C4C(=O)N2

Origin of Product

United States

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